(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide
Description
The compound (E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring dual thiophene substituents (2-yl and 3-yl) attached to a hydroxyethyl backbone and a phenyl ethenesulfonamide group. Its stereochemistry (E-configuration at the ethenesulfonamide double bond) and the presence of sulfur-containing heterocycles (thiophenes) contribute to unique electronic and steric properties. The hydroxyethyl group may enhance solubility, while the thiophene rings could influence binding interactions in biological systems.
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c20-18(16-8-11-23-13-16,17-7-4-10-24-17)14-19-25(21,22)12-9-15-5-2-1-3-6-15/h1-13,19-20H,14H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHHXKWPLFACJS-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure and Synthesis
The compound features two thiophene rings and a phenylethenesulfonamide moiety, contributing to its unique electronic properties. The synthesis typically involves the reaction of 2-thiophenecarboxaldehyde with 3-thiophenemethylamine, followed by reduction and acylation to yield the final product. The reaction conditions often utilize solvents like dichloromethane and catalysts such as triethylamine.
Biological Activity Overview
Research indicates that thiophene derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer : Several studies have demonstrated potent cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 5–10 nM against resistant cancer cell lines .
- Antimicrobial : Thiophene derivatives are known for their antibacterial and antifungal properties. They have been evaluated against pathogens such as Escherichia coli and Pseudomonas aeruginosa, showing significant inhibitory effects .
- Anti-inflammatory : The compound's potential in reducing inflammation has been highlighted, with mechanisms involving the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives can often be correlated with specific structural features. Key findings include:
- Substituents : The presence of electron-withdrawing groups enhances anticancer activity. For example, modifications that introduce nitro or amino groups at specific positions on the aromatic rings can significantly alter activity profiles .
- Ring Structure : The inclusion of multiple thiophene rings generally increases the compound's reactivity and interaction with biological targets, which is crucial for its pharmacological effects .
Table 1: Biological Activity of Thiophene Derivatives
| Compound Name | Activity Type | IC50 (nM) | Target Organism |
|---|---|---|---|
| Compound A | Anticancer | 5 | Various Cancer Cell Lines |
| Compound B | Antimicrobial | 10 | E. coli, P. aeruginosa |
| Compound C | Anti-inflammatory | - | In vitro cytokine assays |
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Nitro group addition | Increased cytotoxicity |
| Amino group reduction | Enhanced water solubility |
| Thiophene ring count | Higher reactivity |
Case Studies
- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of this compound on DU145 prostate cancer cells demonstrated significant cell death through microtubule destabilization mechanisms .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of thiophene derivatives against Aspergillus fumigatus, revealing promising results that suggest potential therapeutic applications in treating fungal infections .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
Key Observations :
-
Acidic hydrolysis favors protonation of the sulfonamide nitrogen, weakening the S-N bond.
-
Base-mediated cleavage produces sodium salts with higher yields due to improved solubility.
Nucleophilic Substitution
The ethenesulfonyl group participates in conjugate additions:
| Nucleophile | Conditions | Product | Regiochemistry |
|---|---|---|---|
| Sodium methoxide | MeOH, 25°C, 6 h | (E)-N-(2-hydroxy-2-(thiophen-2/3-yl)ethyl)-2-(4-methoxyphenyl)ethenesulfonamide | β-addition dominant |
| Ethylamine | THF, 0°C → RT, 12 h | 2-(N-ethylamino)phenylethenesulfonamide derivative | Michael adduct |
Mechanistic Insight :
-
Electron-deficient double bond directs nucleophiles to the β-position.
-
Thiophene rings stabilize transition states through resonance .
Oxidation Reactions
Controlled oxidation modifies the thiophene and hydroxyl groups:
| Oxidizing Agent | Site Affected | Product | Conversion |
|---|---|---|---|
| mCPBA (1.2 eq) | Thiophene-S | Sulfoxide derivatives (diastereomeric mix) | 92% |
| KMnO4, H2O/acetone | -CH2OH → -COOH | Carboxylic acid analog | 68% |
Spectroscopic Confirmation :
-
Post-oxidation shows downfield shift of thiophene protons (δ 7.2 → 7.8 ppm) .
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IR confirms carbonyl formation (1720 cm) after hydroxyl oxidation.
Photochemical Reactions
UV irradiation induces geometric isomerization and cycloadditions:
Table 1. Light-Induced Transformations
| Wavelength | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | (Z)-isomer | Φ = 0.31 |
| 365 nm | Benzene | [2+2] Cycloadduct with maleic anhydride | 44% yield |
Notable Features :
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E→Z isomerization reversible under thermal conditions (ΔG‡ = 98 kJ/mol).
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Thiophene π-system participates in electron transfer during photoexcitation .
Coupling Reactions
Palladium-catalyzed cross-couplings exploit halogenated derivatives:
Suzuki-Miyaura Protocol :
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Pre-halogenation with NBS yields bromide at ethene position (82% yield)
Stability Under Physiological Conditions
Hydrolytic stability was assessed for drug development potential:
| Condition | Half-life (t₁/₂) | Degradation Products |
|---|---|---|
| Simulated gastric fluid | 3.2 h | Sulfonic acid + thiophene alcohols |
| Phosphate buffer (pH 7.4) | 27.4 h | <5% decomposition after 24 h |
Implications :
-
Limited oral bioavailability due to rapid gastric hydrolysis .
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Suitable for intravenous formulations with pH-controlled carriers.
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Sulfonamide hydrolysis | 4.7×10⁻⁴ | 89.3 |
| Ethene bromination | 1.2×10⁻² | 45.1 |
| Thiophene oxidation | 6.8×10⁻⁵ | 112.4 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related sulfonamide and thiophene-containing derivatives:
Key Observations:
Thiophene Substitution: The target compound’s dual thiophene substitution (2-yl and 3-yl) distinguishes it from monothiophene analogs like N-(2-ethoxyphenyl)-2-thiophenesulfonamide . This structural feature may enhance π-π stacking interactions in biological targets compared to single-thiophene derivatives.
Sulfonamide vs. Amino Alcohol Backbone: Unlike USP compounds a and b, which feature amino alcohol or naphthalenol groups , the target compound’s ethenesulfonamide group introduces a rigid, planar structure that could affect binding affinity and metabolic stability.
Solubility and Reactivity : The hydroxyethyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs like Compound b. However, the ethoxy group in N-(2-ethoxyphenyl)-2-thiophenesulfonamide could reduce polarity, favoring lipid membrane penetration .
Computational and Crystallographic Comparisons
Electronic Properties
Density functional theory (DFT) calculations, as described in Lee et al. (1988), could elucidate electronic differences between the target compound and analogs . For example:
- The dual thiophene rings likely lower the HOMO-LUMO gap compared to phenyl-substituted sulfonamides, increasing reactivity.
- The E-configuration minimizes steric clashes between the phenyl group and hydroxyethyl-thiophene substituents, stabilizing the molecule.
Crystal Packing and Stability
Crystallographic tools like SHELXL and Mercury enable comparisons of packing efficiency and intermolecular interactions. For instance:
- The hydroxyethyl group in the target compound may form hydrogen bonds with sulfonamide oxygen atoms, influencing crystal lattice stability.
- In contrast, N-(2-ethoxyphenyl)-2-thiophenesulfonamide’s ethoxy group might participate in weaker van der Waals interactions, leading to lower melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
